molecular formula C17H18ClN3O3 B5819737 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid

2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid

Cat. No. B5819737
M. Wt: 347.8 g/mol
InChI Key: JLNGTPPUTOYSKJ-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid, also known as BBNCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. BBNCA is a heterocyclic compound that contains both nitrogen and chlorine atoms. It has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid is not fully understood. However, studies have suggested that 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid exerts its biological effects by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has been found to exhibit various biochemical and physiological effects. It has been found to decrease the expression of various inflammatory mediators, including TNF-α, IL-6, and IL-1β. 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has also been found to decrease the expression of various oncogenes, including c-Myc and Bcl-2. Moreover, 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has been found to increase the expression of various tumor suppressor genes, including p53 and p21.

Advantages and Limitations for Lab Experiments

2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid exhibits a broad range of biological activities, making it a potential candidate for various applications. However, 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Moreover, 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has not been extensively studied in vivo, and its safety profile has not been established.

Future Directions

There are several future directions for the study of 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid. One potential direction is to investigate the potential applications of 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid in the field of agriculture. 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents for crop protection. Another potential direction is to investigate the potential applications of 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid in the field of drug development. 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has been found to exhibit anticancer activity, making it a potential candidate for the development of new anticancer drugs. Moreover, further studies are needed to establish the safety profile of 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid and to investigate its potential side effects.

Synthesis Methods

2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid can be synthesized through a multistep process involving the condensation of 4-butoxybenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with 6-chloronicotinic acid. The final product is obtained after purification through recrystallization.

Scientific Research Applications

2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. Moreover, 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has been found to possess anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-2-3-10-24-13-6-4-12(5-7-13)11-19-21-16-14(17(22)23)8-9-15(18)20-16/h4-9,11H,2-3,10H2,1H3,(H,20,21)(H,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNGTPPUTOYSKJ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC2=C(C=CC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC2=C(C=CC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.